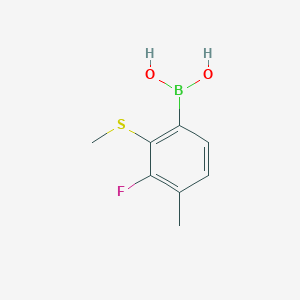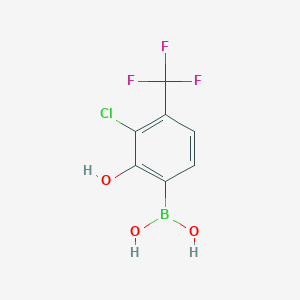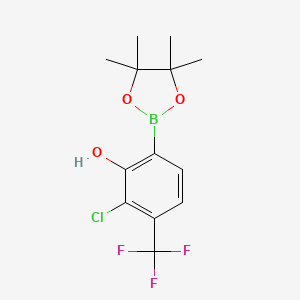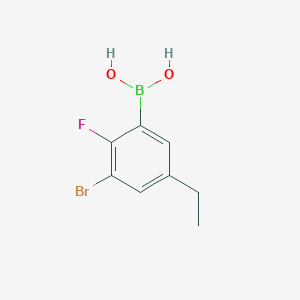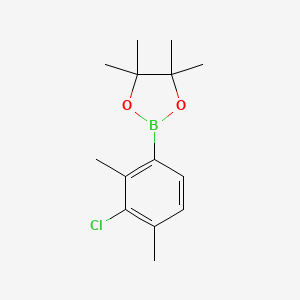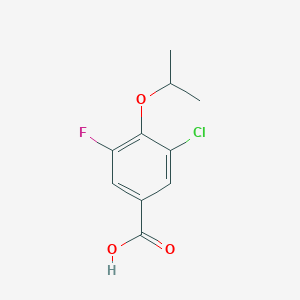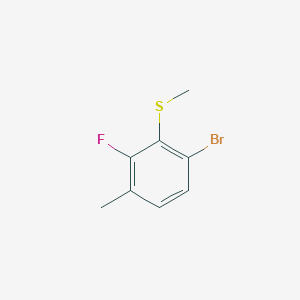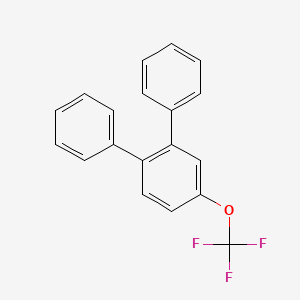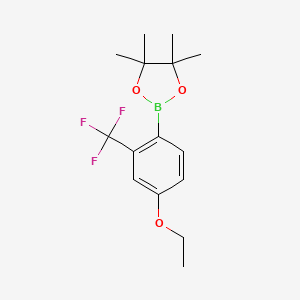
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H15BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and formyl groups, and the boronic acid is esterified with pinacol. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron reagent .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, including pinacol boronic esters, is a significant factor in their use in chemical transformations .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . It also enables the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
Environmental factors such as air and moisture stability are crucial for the compound’s action, efficacy, and stability . Pinacol boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
Biochemische Analyse
Biochemical Properties
They can undergo oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can bind to biomolecules and inhibit or activate enzymes . The specific interactions of this compound need to be investigated.
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and easy to purify . They are usually bench stable and often commercially available .
Metabolic Pathways
Boronic esters can be involved in various borylation approaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3-fluoro-4-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions
Major Products Formed
Coupling Products: Biaryl compounds formed from Suzuki-Miyaura coupling.
Boronic Acid: Formed from hydrolysis of the boronic ester.
Carboxylic Acid: Formed from oxidation of the formyl group .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity:
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester is compared with other boronic esters such as:
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the formyl group, making it less reactive in certain coupling reactions.
2-Chloro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a formyl group, which affects its reactivity and stability.
The unique combination of chloro, fluoro, and formyl groups in this compound makes it particularly useful in specific synthetic applications, providing distinct reactivity and selectivity compared to other boronic esters .
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)11(16)10(9)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZXNIGZDFHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


